molecular formula C23H18ClN3O4S B11119831 5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11119831
M. Wt: 467.9 g/mol
InChI Key: QCTPWGBCUSQMQS-ZZEZOPTASA-N
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Description

5-(4-CHLOROPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents and catalysts used in these reactions include acids, bases, and transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This could lead to the development of new biochemical assays or therapeutic agents.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features might enable it to act as a drug candidate for various diseases, pending further research and clinical trials.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism by which 5-(4-CHLOROPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s functional groups might enable it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-CHLOROPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other compounds containing chlorophenyl, hydroxy, thiadiazol, and benzofuran groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer distinct chemical and biological properties. This could make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H18ClN3O4S/c1-11-9-15-10-14(5-8-17(15)31-11)20(28)18-19(13-3-6-16(24)7-4-13)27(22(30)21(18)29)23-26-25-12(2)32-23/h3-8,10-11,19,28H,9H2,1-2H3/b20-18-

InChI Key

QCTPWGBCUSQMQS-ZZEZOPTASA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)Cl)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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